2-prop-2-ynylsulfanyl-1H-benzimidazole

Overview

Description

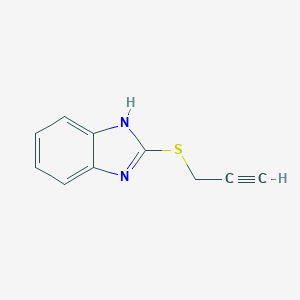

2-prop-2-ynylsulfanyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a prop-2-yn-1-ylsulfanyl substituent

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit antimicrobial and antiproliferative activities . They are believed to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

It is suggested that benzimidazole derivatives inhibit bacterial nucleic acids and protein synthesis by competing with purines . This interaction disrupts the normal functioning of the bacterial cell, leading to its death.

Biochemical Pathways

The inhibition of nucleic acid and protein synthesis suggests that the compound may interfere with the dna replication and protein synthesis pathways in bacteria .

Pharmacokinetics

The physicochemical properties of benzimidazole derivatives suggest that they may have good oral bioavailability .

Result of Action

The result of the action of 2-prop-2-ynylsulfanyl-1H-benzimidazole is the inhibition of bacterial growth due to the disruption of nucleic acid and protein synthesis . This leads to the death of the bacterial cells, thereby exhibiting antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-ynylsulfanyl-1H-benzimidazole typically involves the reaction of benzimidazole with prop-2-yn-1-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-prop-2-ynylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the prop-2-yn-1-ylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-prop-2-ynylsulfanyl-1H-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(1H)-one: Similar in structure but with a pyrimidine core.

5-(prop-2-yn-1-ylsulfanyl)-1H-tetrazole: Contains a tetrazole ring instead of benzimidazole.

Uniqueness

2-prop-2-ynylsulfanyl-1H-benzimidazole is unique due to its specific combination of the benzimidazole core and the prop-2-yn-1-ylsulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Prop-2-ynylsulfanyl-1H-benzimidazole is a member of the benzimidazole class, which has garnered significant attention due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core with a prop-2-ynylsulfanyl substituent, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that this compound possesses broad-spectrum efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | |

| Escherichia coli | 62.5 μg/ml | |

| Candida albicans | 250 μg/ml |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on human lymphoblast cell lines, it was found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM. This suggests its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit topoisomerases or interfere with DNA replication processes, leading to cytotoxic effects in cancer cells and antimicrobial action against bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications to the propynyl and sulfanyl groups can significantly influence the potency and selectivity of these compounds.

Table 2: Structure-Activity Relationship Insights

Properties

IUPAC Name |

2-prop-2-ynylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRGDOOVNYNGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.